molecular formula C12H16BrNO B411709 2-(4-bromophenyl)-N-butylacetamide

2-(4-bromophenyl)-N-butylacetamide

Cat. No.: B411709
M. Wt: 270.17g/mol
InChI Key: BKAGUFUAAAXMME-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-butylacetamide is an acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide backbone and an N-butyl substituent. The compound’s bromophenyl moiety may enhance lipophilicity and influence binding interactions, while the butyl chain could modulate solubility and steric effects.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17g/mol

IUPAC Name

2-(4-bromophenyl)-N-butylacetamide

InChI

InChI=1S/C12H16BrNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

BKAGUFUAAAXMME-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)Br

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thienyl vs. Alkyl Substituents : Replacing the N-butyl group with a 2-thienyl ring (as in N-(4-Bromophenyl)-2-(2-thienyl)acetamide) introduces aromaticity and sulfur-based electronic effects, which correlate with antimycobacterial activity . This contrasts with the aliphatic N-butyl chain, which may prioritize hydrophobic interactions over π-π stacking.
  • Sulfonyl vs. Acetamide Groups : The benzylsulfonyl group in 2-(benzylsulfonyl)-N-(4-bromophenyl)acetamide introduces strong electron-withdrawing effects, altering acidity and hydrogen-bonding capacity compared to the parent acetamide structure .

Pharmacological Implications

  • Antimycobacterial Activity: N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrates notable in vitro activity against mycobacteria, attributed to the thiophene ring’s electronic profile . The absence of this moiety in the target compound suggests divergent biological targets.
  • Steric Effects : The branched butyl group in 2-(4-bromophenyl)-N-[2-(butan-2-yl)phenyl]acetamide may reduce binding affinity in sterically sensitive environments compared to linear N-alkyl chains .

Physicochemical Properties

  • Lipophilicity : The N-phenyl group in 2-(4-bromophenyl)-N-phenylacetamide increases aromatic surface area, likely elevating logP values compared to alkyl-substituted analogs .
  • Bond Length Variations : Structural studies of N-(4-Bromophenyl)acetamide derivatives reveal subtle differences in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chlorinated analogs), impacting conformational stability and reactivity .

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